molecular formula C10H9ClN2 B2541785 4-Chloro-3-methylquinolin-8-amine CAS No. 190138-84-2

4-Chloro-3-methylquinolin-8-amine

Cat. No. B2541785
CAS RN: 190138-84-2
M. Wt: 192.65
InChI Key: GVGAPHXGJFPCPB-UHFFFAOYSA-N
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Description

4-Chloro-3-methylquinolin-8-amine is a chemical compound that belongs to the class of 4-aminoquinoline derivatives. These compounds have been extensively studied due to their potential pharmacological properties, including anticancer and antimalarial activities. The core structure of 4-aminoquinoline is a quinoline ring with an amino group at the fourth position, which can be further modified to enhance its biological activity .

Synthesis Analysis

The synthesis of 4-aminoquinoline derivatives typically involves the reaction of substituted quinolines with various amines. For instance, 4-chloro-7-substituted-quinolines can be reacted with mono/dialkyl amines to yield a series of 4-aminoquinoline derivatives . Another approach involves the nucleophilic substitution reaction of chloroquinoline with different aliphatic and aromatic amines in the presence of triethylamine (TEA) . These methods allow for the introduction of various side chains, which can significantly affect the biological activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of 4-aminoquinoline derivatives is characterized by the presence of a quinoline ring system with an amino group at the fourth position. The substitution pattern on the quinoline ring, particularly at the 7-position, can influence the molecular geometry and electronic properties of the compound. X-ray crystallography and density functional theory (DFT) calculations are often employed to study the crystal structure and molecular geometry of these compounds .

Chemical Reactions Analysis

4-Aminoquinoline derivatives can undergo various chemical reactions, including amination, which is a key step in their synthesis. The amination process can be influenced by factors such as the choice of solvent, the presence of a catalyst, and the electronic and steric effects of substituents on the quinoline ring . These reactions are crucial for introducing different functional groups that can modulate the pharmacological profile of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminoquinoline derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. The introduction of different substituents can lead to variations in these properties, which are important for the compound's drug-like profile. For example, the solid-state properties, absorption, distribution, metabolism, and excretion (ADME) parameters are critical for the preclinical development of these compounds as therapeutic agents . Additionally, the electronic absorption spectrum and thermodynamic properties can be predicted and studied using theoretical calculations .

Scientific Research Applications

Antidepressant and Antifungal Activities

A study conducted by Kumar et al. (2011) synthesized a new series of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-aniline/butylamine/cyclohexylamine/benzylamine derivatives, which were evaluated for their antidepressant activity using the Forced swim test in rats. Preliminary screenings revealed significant reductions in immobility time for some compounds, indicating potential antidepressant effects. These compounds were also tested for antifungal activity against various strains, showcasing their dual therapeutic potential (Kumar et al., 2011).

Anticancer Properties

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was discovered through SAR studies as a potent apoptosis inducer and an anticancer clinical candidate by Sirisoma et al. (2009). This compound demonstrated significant efficacy in human breast and mouse xenograft cancer models, with excellent blood-brain barrier penetration, highlighting its potential as an effective anticancer agent (Sirisoma et al., 2009).

Synthesis Methodologies

Tsai et al. (2008) investigated the amination of various 4-chloro-2-arylquinoline compounds with amide solvents, demonstrating the activity of amination by amide solvents and providing insights into synthetic methodologies for quinoline derivatives (Tsai et al., 2008).

Antimycotic Agents

Another study by Kumar et al. (2011) focused on the synthesis of secondary amines containing 2-chloroquinoline as the lipophilic domain, aimed at developing non-azoles antimycotic agents. Some of the synthesized compounds exhibited potential antifungal activity against various fungal strains, indicating their applicability as antimycotic agents (Kumar et al., 2011).

Mechanism of Action

Target of Action

It is known that quinoline and its derivatives interact with diverse biological targets like proteins, receptors, and enzymes . This suggests that 4-Chloro-3-methylquinolin-8-amine may also interact with a variety of biological targets.

Mode of Action

It is known that quinoline-based compounds, which include 4-chloro-3-methylquinolin-8-amine, can interact with their targets in a way that influences cellular processes . For instance, some quinoline compounds have been found to exhibit anticancer activity by interacting with the PI3K/AKT/mTOR pathway proteins .

Biochemical Pathways

Quinoline compounds have been associated with a wide range of metabolic pathways, such as protein synthesis, fatty acid synthesis, purine and pyrimidine synthesis . Therefore, it is plausible that 4-Chloro-3-methylquinolin-8-amine may also affect similar pathways.

Pharmacokinetics

It is known that the adme properties of a compound can significantly impact its bioavailability . Therefore, further studies are needed to elucidate the ADME properties of 4-Chloro-3-methylquinolin-8-amine.

Result of Action

It is known that quinoline compounds can have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . Therefore, it is plausible that 4-Chloro-3-methylquinolin-8-amine may also have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the interaction of 4-Chloro-3-methylquinolin-8-amine with its targets and its overall effectiveness.

Safety and Hazards

The safety information for 4-Chloro-3-methylquinolin-8-amine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The current status of the quinoline nucleus in medicinal chemistry research focuses on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

4-chloro-3-methylquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-5-13-10-7(9(6)11)3-2-4-8(10)12/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGAPHXGJFPCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1Cl)C=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

190138-84-2
Record name 4-chloro-3-methylquinolin-8-amine
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